Chemical Structure, Properties, and Applications of[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine
Chemical Structure, Properties, and Applications of[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine
Executive Summary
[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine (Molecular Formula: C₁₃H₂₇N₃) is a highly versatile, privileged polyamine scaffold utilized extensively in medicinal chemistry and drug discovery. Characterized by a lipophilic cyclohexyl anchor, a rigid basic piperazine core, and a flexible 3-aminopropyl linker, this molecule serves as a critical building block for synthesizing central nervous system (CNS) therapeutics, targeted fluorescent probes, and high-affinity sigma (σ) receptor ligands.
This technical guide provides an in-depth analysis of its molecular architecture, details a self-validating synthetic methodology, and explores its pharmacological applications, particularly in the development of targeted anticancer and neuroprotective agents.
Molecular Architecture & Physicochemical Properties
The structural design of[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine is not arbitrary; it is an optimized pharmacophore template that balances lipophilicity, basicity, and reactivity.
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Cyclohexyl Group (Lipophilic Anchor): The bulky, non-polar cyclohexyl ring provides the necessary lipophilicity (hydrophobic bulk) to embed into the hydrophobic pockets of target receptors, such as the σ₁ and σ₂ receptors [1].
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Piperazine Core (Basic Spacer): The piperazine ring restricts the conformational flexibility of the molecule while providing two tertiary nitrogens. At physiological pH (7.4), the N4 nitrogen (alkylated by the propyl chain) is predominantly protonated, allowing for critical electrostatic interactions with conserved aspartate or glutamate residues within receptor binding sites [2].
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3-Aminopropyl Linker (Reactive Terminus): The primary amine at the end of the propyl chain is highly nucleophilic. It acts as a versatile conjugation site for amidation, reductive amination, or nucleophilic aromatic substitution (SₙAr) without sterically hindering the binding of the cyclohexylpiperazine pharmacophore [3].
Quantitative Data Summary
| Property | Value / Description | Causality / Relevance in Drug Design |
| Molecular Formula | C₁₃H₂₇N₃ | Dictates the mass and elemental composition. |
| Molecular Weight | 225.38 g/mol | Low molecular weight allows for downstream functionalization while keeping the final drug candidate within Lipinski's Rule of 5. |
| Physical State | Viscous liquid / Low-melting solid | Typically converted to a hydrochloride salt for long-term bench stability and handling. |
| Estimated pKₐ Values | ~10.5 (Primary amine)~9.0 (Piperazine N4)~4.5 (Piperazine N1) | Enables highly efficient purification via acid-base extraction. Dictates the protonation state at physiological pH. |
| LogP (Estimated) | 1.5 – 2.0 | Provides optimal membrane permeability, crucial for CNS-targeted drugs that must cross the blood-brain barrier (BBB). |
Synthetic Methodology: The Michael Addition-Reduction Workflow
The most robust and scalable method for synthesizing[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine involves a two-step sequence: a Michael addition followed by a nitrile reduction.
Causality of Reagent Selection: Acrylonitrile is chosen over 1-bromo-3-chloropropane because it strictly prevents over-alkylation and polymerization, ensuring a 1:1 adduct. Lithium aluminum hydride (LiAlH₄) is selected for the reduction step because it rapidly and cleanly reduces nitriles to primary amines without generating secondary amine byproducts, which are common when using catalytic hydrogenation (e.g., Pd/C) without ammonia.
Step-by-Step Experimental Protocol
Step 1: Michael Addition (Synthesis of Propanenitrile Intermediate)
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Reagent Mixing: Dissolve 1-cyclohexylpiperazine (1.0 eq) in absolute ethanol (0.5 M concentration).
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Addition: Dropwise add acrylonitrile (1.2 eq) at 0 °C to control the exothermic reaction.
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Reflux: Heat the mixture to reflux (78 °C) for 12 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1); the disappearance of the secondary amine spot (ninhydrin active) confirms complete conversion.
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Workup: Evaporate the ethanol under reduced pressure. The resulting 3-(4-cyclohexylpiperazin-1-yl)propanenitrile can be used in the next step without further purification.
Step 2: Nitrile Reduction (Synthesis of the Target Amine)
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Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C.
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Reduction: Dissolve the propanenitrile intermediate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
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Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
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Fieser Workup (Self-Validating Purification): Quench the reaction sequentially with
mL water, mL 15% NaOH, and mL water (where is the mass of LiAlH₄ in grams). This traps the aluminum salts in a granular white precipitate. -
Acid-Base Extraction: Filter the salts. Extract the THF filtrate with 1M HCl (pH 2). The target triamine moves to the aqueous layer, leaving neutral impurities in the organic layer. Basify the aqueous layer with 6M NaOH to pH 12, and extract with dichloromethane (DCM).
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Isolation: Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine.
Fig 1: Two-step synthesis of[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine via Michael addition.
Applications in Medicinal Chemistry & Drug Discovery
The[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine scaffold is a cornerstone in the development of ligands targeting the sigma (σ) receptors. Sigma receptors (σ₁ and σ₂) are highly expressed in the CNS and are overexpressed in various human solid tumors (e.g., pancreatic, breast, and prostate cancers) [4].
Development of PB28 Derivatives and Anticancer Agents
One of the most prominent uses of this building block is in the synthesis of analogs of PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), a high-affinity σ₂ receptor agonist and σ₁ receptor antagonist [2].
By utilizing the primary amine of our target compound, researchers can couple it with various substituted tetralin or naphthalene derivatives. The resulting compounds exhibit potent antiproliferative and cytotoxic effects in chemoresistant tumor cell lines [4].
Fluorescent Probes for Cellular Localization
To understand the cellular uptake and localization of σ₂ receptors, researchers have functionalized the primary amine of[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine with fluorescent tags.
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Mechanism: The primary amine is reacted with fluorophores like NBD-chloride (4-chloro-7-nitrobenzofurazan) or Dansyl chloride via nucleophilic aromatic substitution or sulfonamidation, respectively.
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Impact: Studies utilizing these fluorescent derivatives in BxPC3 pancreatic tumor cells revealed that uptake occurs partially through receptor-mediated endocytosis. Confocal microscopy demonstrated that these ligands colocalize primarily within the endoplasmic reticulum (ER) and lysosomes, providing critical insights into the apoptotic pathways triggered by σ₂ agonists [1].
Fig 2: Pharmacophore mapping and functionalization pathways for the primary amine.
Conclusion[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine is far more than a simple chemical intermediate; it is a highly engineered pharmacophore module. Its unique combination of a lipophilic anchor, a rigid basic core, and a highly reactive primary amine terminus makes it indispensable for the synthesis of advanced σ-receptor ligands. By leveraging robust, self-validating synthetic methodologies like the Michael addition-reduction sequence, medicinal chemists can efficiently access this scaffold to develop next-generation neuroprotective agents, targeted anticancer therapeutics, and sophisticated molecular probes.
References
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Berardi, F., et al. "Fluorescent derivatives of σ(2) high affinity ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) as a tool for uptake and cellular localization studies in pancreatic tumor cells." Journal of Medicinal Chemistry, 2011.[Link]
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Berardi, F., et al. "1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review." Central Nervous System Agents in Medicinal Chemistry, 2009.[Link]
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Georgiadis, M. O., et al. "Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity." Molecules, 2017.[Link]
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Abate, C., et al. "PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships." Frontiers in Pharmacology, 2020.[Link]
